5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride is a chemical compound with a unique structure that includes a cyclopenta[b]pyrazine ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of transition-metal-free strategies, where pyrrole rings are cross-coupled with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. These intermediates are then subjected to intramolecular cyclization to form the desired pyrazine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: t-BuOOH, Mn(OTf)2, water, room temperature.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Various nucleophiles, solvents like DMSO (dimethyl sulfoxide), and mild heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.
Wissenschaftliche Forschungsanwendungen
5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride
- 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues
Uniqueness
5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride is unique due to its specific ring structure and the presence of the pyrazine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C7H11Cl2N3 |
---|---|
Molekulargewicht |
208.09 g/mol |
IUPAC-Name |
6,7-dihydro-5H-cyclopenta[b]pyrazin-6-amine;dihydrochloride |
InChI |
InChI=1S/C7H9N3.2ClH/c8-5-3-6-7(4-5)10-2-1-9-6;;/h1-2,5H,3-4,8H2;2*1H |
InChI-Schlüssel |
NMDVPOFHEJLKMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2=NC=CN=C21)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.